1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane
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Overview
Description
1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane is a chiral ligand used in various chemical reactions, particularly in asymmetric hydrogenation reactions. This compound is known for its ability to form complexes with metals, which can then be used as catalysts in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane typically involves the reaction of 2,5-diethylphospholane with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where one of the phospholane groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes.
Scientific Research Applications
1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a chiral ligand in asymmetric hydrogenation reactions to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane involves its ability to form complexes with metals. These metal complexes act as catalysts in various chemical reactions. The compound’s chiral nature allows it to induce chirality in the products, making it particularly useful in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis((2R,5R)-2,5-diethylphospholan-1-yl)benzene
- 1,2-Bis((2S,5S)-2,5-diethylphospholan-1-yl)benzene
- 1,2-Bis((2R,5R)-2,5-diisopropylphospholano)ethane
- 1,2-Bis((2S,5S)-2,5-diisopropylphospholano)ethane
Uniqueness
1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane is unique due to its specific chiral configuration and its ability to form highly efficient metal complexes for catalytic applications. Its structure allows for greater control over the stereochemistry of the products in asymmetric synthesis, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
1-[2-(2,5-diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLVPABLMMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1CCP2C(CCC2CC)CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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